molecular formula C11H14O4 B14369751 2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione CAS No. 91971-27-6

2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14369751
CAS No.: 91971-27-6
M. Wt: 210.23 g/mol
InChI Key: VKNNZDDRQBZFFF-UHFFFAOYSA-N
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Description

2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of ubiquinones. These compounds are derivatives of coenzyme Q, containing a 5,6-dimethoxy-3-methyl (1,4-benzoquinone) moiety with an isoprenyl group attached at ring position 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinones and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its role as an electron carrier in redox reactions. The compound can undergo reversible oxidation and reduction, making it an important component in electron transport chains. Its molecular targets include various enzymes involved in redox processes, and it can influence pathways related to oxidative stress and cellular energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which influences its redox properties and reactivity. This makes it a valuable compound for studying electron transfer processes and developing new materials with specific redox characteristics .

Properties

CAS No.

91971-27-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-ethyl-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H14O4/c1-5-7-6(2)8(12)10(14-3)11(15-4)9(7)13/h5H2,1-4H3

InChI Key

VKNNZDDRQBZFFF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C(=C(C1=O)OC)OC)C

Origin of Product

United States

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